molecular formula C11H8BrNO2 B8634802 3-(3-Bromophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione

3-(3-Bromophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione

Cat. No. B8634802
M. Wt: 266.09 g/mol
InChI Key: KMYQPPYCYHPTHU-UHFFFAOYSA-N
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Patent
US08518945B2

Procedure details

3-Bromophenylamine (2.78 g, 16.2 mmol) and 3-oxabicyclo[3.1.0]hexane-2,4-dione (2.0 g, 17.8 mmol) were suspended in 90 mL dichloromethane. The reaction was stirred at 50° C. for 3 h. The reaction was cooled to room temperature and 1,1′-carbonyldiimidazole (3.14 g, 19.4 mmol) was added in portions. The reaction was heated again to 50° C. and stirred overnight then cooled to room temperature and the solvent was evaporated. The residue was redissolved in 90 mL 1,2-dichloroethane and additional 1,1′-carbonyldiimidazole (1.13 g, 7.0 mmol) was added. The reaction mixture was heated at reflux for 2.5 h then cooled to room temperature. The solvent was evaporated and the product was crystallized from isopropyl alcohol to give 4.25 g (99%) of 3-(3-bromo-phenyl)-3-aza-bicyclo[3.1.0]hexane-2,4-dione as a white solid.
Quantity
2.78 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
3.14 g
Type
reactant
Reaction Step Three
Quantity
1.13 g
Type
reactant
Reaction Step Four
Quantity
90 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([NH2:8])[CH:5]=[CH:6][CH:7]=1.[CH:9]12[CH2:14][CH:13]1[C:12](=[O:15])[O:11][C:10]2=O.C(N1C=CN=C1)(N1C=CN=C1)=O>ClCCl>[Br:1][C:2]1[CH:3]=[C:4]([N:8]2[C:10](=[O:11])[CH:9]3[CH:13]([CH2:14]3)[C:12]2=[O:15])[CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
2.78 g
Type
reactant
Smiles
BrC=1C=C(C=CC1)N
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
C12C(OC(C2C1)=O)=O
Step Three
Name
Quantity
3.14 g
Type
reactant
Smiles
C(=O)(N1C=NC=C1)N1C=NC=C1
Step Four
Name
Quantity
1.13 g
Type
reactant
Smiles
C(=O)(N1C=NC=C1)N1C=NC=C1
Step Five
Name
Quantity
90 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at 50° C. for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was heated again to 50° C.
STIRRING
Type
STIRRING
Details
stirred overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
then cooled to room temperature
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was redissolved in 90 mL 1,2-dichloroethane
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2.5 h
Duration
2.5 h
TEMPERATURE
Type
TEMPERATURE
Details
then cooled to room temperature
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the product was crystallized from isopropyl alcohol

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
BrC=1C=C(C=CC1)N1C(C2CC2C1=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.25 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 98.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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